molecular formula C23H16N2OS B3915989 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile

2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile

Cat. No. B3915989
M. Wt: 368.5 g/mol
InChI Key: GMTVFMYSQMOFIL-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It is a member of the benzothiazole family of compounds, which have been shown to have a range of biological activities. BTA-EG6 has been found to be particularly effective in inhibiting the activity of a family of enzymes known as the bromodomain and extraterminal (BET) proteins. In

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile involves its binding to the bromodomains of BET proteins. This binding prevents the interaction of BET proteins with acetylated lysine residues on histone proteins, which are important for the regulation of gene expression. By inhibiting the activity of BET proteins, 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile can affect the expression of a large number of genes, leading to changes in cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been shown to have a range of biochemical and physiological effects. In cellular studies, 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the expression of inflammatory cytokines in immune cells. In animal studies, 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been found to reduce the growth of tumors and improve survival in cancer models. It has also been shown to have anti-inflammatory effects in models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile in lab experiments is its specificity for BET proteins. Unlike other inhibitors that target a range of proteins, 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile specifically targets the bromodomains of BET proteins. This specificity allows researchers to study the role of BET proteins in cellular processes without affecting other proteins. However, one limitation of 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile is its relatively low potency compared to other BET inhibitors. This can make it difficult to achieve complete inhibition of BET proteins in some experiments.

Future Directions

There are several future directions for research involving 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile. One area of interest is the development of more potent and selective BET inhibitors. This could lead to the development of new therapies for cancer and inflammatory disorders. Another area of research is the identification of new cellular processes that are regulated by BET proteins. This could lead to a better understanding of the role of BET proteins in disease and the development of new therapeutic targets. Finally, the use of 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile in combination with other therapies is an area of interest. Combining 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile with other inhibitors or chemotherapeutic agents could lead to improved outcomes in cancer treatment.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been widely used in scientific research as a tool to study the function of BET proteins. BET proteins are involved in the regulation of gene expression and have been implicated in a range of diseases, including cancer and inflammatory disorders. 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been shown to inhibit the activity of BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been used to study the role of BET proteins in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c24-15-19(23-25-21-11-4-5-12-22(21)27-23)13-18-9-6-10-20(14-18)26-16-17-7-2-1-3-8-17/h1-14H,16H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTVFMYSQMOFIL-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile
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2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile
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2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile
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2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile
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2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile
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2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile

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